(1S,2S,5R)-2-[5-(thiophen-2-yl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)
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Overview
Description
(1S,2S,5R)-2-[5-(2-THIENYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[321]OCTAN-4-ONE is a complex organic compound characterized by its unique bicyclic structure and the presence of a thienyl group and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-2-[5-(2-THIENYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the thienyl group, and the construction of the tetraazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-2-[5-(2-THIENYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The thienyl and tetraazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
(1S,2S,5R)-2-[5-(2-THIENYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-2-[5-(2-THIENYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,5R)-2-[5-(2-FURYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE
- (1S,2S,5R)-2-[5-(2-PHENYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE
Uniqueness
The uniqueness of (1S,2S,5R)-2-[5-(2-THIENYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE lies in its specific combination of a thienyl group and a tetraazole ring within a bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10N4O3S |
---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
(1S,2S,5R)-2-(5-thiophen-2-yltetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C11H10N4O3S/c16-7-4-6(8-5-17-11(7)18-8)15-10(12-13-14-15)9-2-1-3-19-9/h1-3,6,8,11H,4-5H2/t6-,8+,11+/m0/s1 |
InChI Key |
VWUNTULVYFUYNS-FMTFEUNWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]2CO[C@@H](C1=O)O2)N3C(=NN=N3)C4=CC=CS4 |
Canonical SMILES |
C1C(C2COC(C1=O)O2)N3C(=NN=N3)C4=CC=CS4 |
Origin of Product |
United States |
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